molecular formula C5H6BrCl2N3 B2822952 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride CAS No. 1956324-32-5

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride

Cat. No.: B2822952
CAS No.: 1956324-32-5
M. Wt: 258.93
InChI Key: DFWWYKXLQJKLDZ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H6BrCl2N3. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and hydrazine functional groups. This compound is often used as a starting material in the synthesis of various heterocyclic compounds due to its reactivity and versatility .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-bromo-6-chloropyridin-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3.ClH/c6-3-1-2-4(7)9-5(3)10-8;/h1-2H,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWWYKXLQJKLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)NN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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